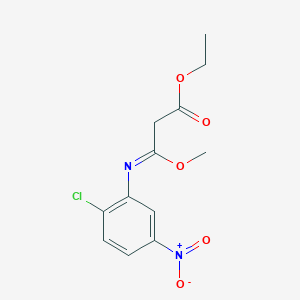
Ethyl beta-methoxy-beta-(2-chloro-5-nitrophenylimino)propionate
カタログ番号 B8719837
分子量: 300.69 g/mol
InChIキー: NYFNIJQXKPTJDP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US04138571
Procedure details


To a flask equipped with stirrer and condenser are charged: 156.0 g (0.8 mole of ethyl-3-iminopropionate hydrochloride. 103.0 g (0.6 mole 2- chloro-5-nitroaniline, and 500 ml reagent grade methanol (anhydrous). The resulting mixture is stirred at room temperature (ca. 20° C.) for 20 hours, whereupon it is heated to reflux for one hour while being concentrated to a pot temperature of 100° C. while distilling off methanol at atmospheric pressure, cooled to room temperature, and ammonium chloride filtered off. The resulting salt is washed well with 200 ml of methanol (water free) and the filtrate cooled. The product is filtered to yield 84.6 g (47%), and recrystallized from isopropanol-heptane (50/50 by volume), to yield a product having a melting point of 60-62° C.
Name
ethyl-3-iminopropionate hydrochloride
Quantity
0.8 mol
Type
reactant
Reaction Step One


[Compound]
Name
reagent
Quantity
500 mL
Type
reactant
Reaction Step Three


Identifiers


|
REACTION_CXSMILES
|
Cl.[CH2:2]([O:4][C:5](=[O:9])[CH2:6][CH:7]=[NH:8])[CH3:3].[Cl:10][C:11]1[CH:17]=[CH:16][C:15]([N+:18]([O-:20])=[O:19])=[CH:14][C:12]=1N.[CH3:21][OH:22]>>[CH3:21][O:22][C:7](=[N:8][C:12]1[CH:14]=[C:15]([N+:18]([O-:20])=[O:19])[CH:16]=[CH:17][C:11]=1[Cl:10])[CH2:6][C:5]([O:4][CH2:2][CH3:3])=[O:9] |f:0.1|
|
Inputs


Step One
|
Name
|
ethyl-3-iminopropionate hydrochloride
|
|
Quantity
|
0.8 mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C(C)OC(CC=N)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0.6 mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(N)C=C(C=C1)[N+](=O)[O-]
|
Step Three
[Compound]
|
Name
|
reagent
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
|
Setpoint
|
20 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture is stirred at room temperature (ca. 20° C.) for 20 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
To a flask equipped with stirrer and condenser
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
are charged
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
whereupon it is heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for one hour
|
|
Duration
|
1 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
while being concentrated to a pot temperature of 100° C.
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
while distilling off methanol at atmospheric pressure
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to room temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
ammonium chloride filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
The resulting salt is washed well with 200 ml of methanol (water free)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the filtrate cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The product is filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield 84.6 g (47%)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from isopropanol-heptane (50/50 by volume)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield a product
|
Outcomes


Product
Details
Reaction Time |
20 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
COC(CC(=O)OCC)=NC1=C(C=CC(=C1)[N+](=O)[O-])Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
